molecular formula C11H11NO6 B1360070 2-Nitrobenzylidene di(acetate) CAS No. 6345-63-7

2-Nitrobenzylidene di(acetate)

Cat. No.: B1360070
CAS No.: 6345-63-7
M. Wt: 253.21 g/mol
InChI Key: PMZHONATLZBKIL-UHFFFAOYSA-N
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Description

2-Nitrobenzylidene di(acetate) is an organic compound with the molecular formula C11H11NO6. It is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further esterified with acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzylidene di(acetate) can be synthesized through the reaction of 2-nitrobenzaldehyde with acetic anhydride. The reaction typically involves the use of a catalyst such as poly(4-vinylpyridine)-supported sulfuric acid in dichloromethane at room temperature. The reaction is chemoselective and can be completed within a short duration .

Industrial Production Methods: Industrial production of 2-nitrobenzylidene di(acetate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzylidene di(acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., sulfuric acid) at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: 2-Nitrobenzaldehyde and acetic acid.

    Reduction: 2-Aminobenzylidene di(acetate).

    Substitution: Various substituted benzylidene di(acetate) derivatives.

Scientific Research Applications

2-Nitrobenzylidene di(acetate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its ability to undergo selective chemical reactions.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-nitrobenzylidene di(acetate) involves its ability to undergo selective chemical reactions. For example, during hydrolysis, the compound forms a cyclic transition state where a protonated acetoxy group acts as a Lewis acid, assisting in the loss of the second acetoxy group . This mechanism highlights the compound’s reactivity and potential for forming various derivatives.

Comparison with Similar Compounds

    2-Nitrobenzaldehyde: Shares the nitrobenzylidene structure but lacks the acetate groups.

    2-Nitrobenzyl acetate: Contains a single acetate group instead of two.

    2-Nitrobenzyl alcohol: The nitrobenzylidene moiety is attached to a hydroxyl group instead of acetate groups.

Uniqueness: 2-Nitrobenzylidene di(acetate) is unique due to its dual acetate groups, which provide additional reactivity and versatility in chemical reactions compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

[acetyloxy-(2-nitrophenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZHONATLZBKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212869
Record name 2-Nitrobenzylidene di(acetate)
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Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-63-7
Record name Methanediol, 1-(2-nitrophenyl)-, 1,1-diacetate
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Record name 2-Nitrobenzylidene di(acetate)
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Record name Methanediol, diacetate
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